molecular formula C19H14N4O3S B2568058 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1226446-61-2

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2568058
CAS RN: 1226446-61-2
M. Wt: 378.41
InChI Key: JXUAUOMBAVLQDT-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S and its molecular weight is 378.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

The compound’s structural features make it a promising candidate for combating tuberculosis (TB). Researchers have synthesized and evaluated derivatives of this compound to assess their efficacy against Mycobacterium tuberculosis. Notably, “thio-delamanid” (49) emerged as a lead compound in this context . Further studies are warranted to explore its potential as an antitubercular agent.

Neglected Tropical Diseases (NTDs)

Chagas Disease: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people in Latin America. Interestingly, nitroimidazothiazoles derived from our compound exhibited superior activity against Chagas disease compared to nitroimidazooxazoles. These findings suggest a potential avenue for drug development in this neglected tropical disease .

Leishmaniasis: Unfortunately, the nitroimidazothiazoles did not show significant activity against leishmaniasis, another NTD caused by Leishmania parasites. However, their exploration highlights the importance of investigating diverse chemical scaffolds for drug discovery in neglected diseases .

Microsomal Stability

A biaryl thiazole derivative (compound 45 ) demonstrated favorable microsomal stability. This property is crucial for drug candidates, as it affects their pharmacokinetics and bioavailability. Further studies could optimize this compound for therapeutic use .

Comparative Assessment

In a mouse model of acute tuberculosis infection, researchers compared the efficacy of the thiazole compound with its corresponding oxazole counterpart. While both compounds showed promise, the oxazole (compound 48 ) exhibited greater efficacy in the TB model .

Structural Modifications

Researchers explored the impact of structural modifications, including 2-methyl substitution and extended aryloxymethyl side chains, on the compound’s activity. These insights can guide further optimization efforts .

Future Prospects

Given its unique structure and promising properties, this compound warrants continued investigation. Researchers should explore its potential in other disease contexts, assess its safety profile, and consider additional modifications to enhance its therapeutic utility.

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-18(14-10-17(26-22-14)16-5-2-7-25-16)20-13-4-1-3-12(9-13)15-11-23-6-8-27-19(23)21-15/h1-5,7,9-11H,6,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUAUOMBAVLQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

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